![molecular formula C16H16N2O3S B2916991 3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1424355-96-3](/img/structure/B2916991.png)

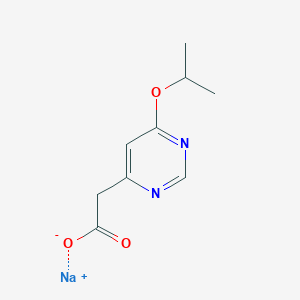

3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

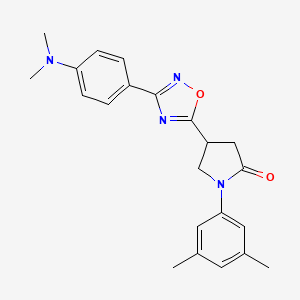

Oxazines are a class of heterocyclic compounds that contain one oxygen and one nitrogen atom in a six-membered ring . They are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of oxazines often involves multicomponent reactions . For example, alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates can undergo a smooth 1:1:1 addition reaction to produce certain types of oxazines .Molecular Structure Analysis

The molecular structure of oxazines is characterized by a six-membered ring containing one oxygen and one nitrogen atom . The exact structure can vary depending on the specific compound and its substituents.Chemical Reactions Analysis

Oxazines can undergo a variety of chemical reactions. For instance, they can participate in (4+2) cycloadditions, tandem reactions, formal (3+3) cycloadditions, and ring-closing metathesis .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazines can vary widely depending on their specific structure. For example, some oxazines are known to change color when exposed to UV light .Scientific Research Applications

Drug Discovery

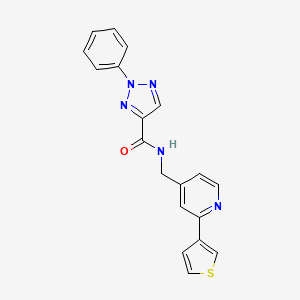

The unique structure of 3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine has made it a valuable scaffold in drug discovery. Its stability and ability to mimic the amide bond make it a suitable core for developing new pharmaceuticals. For instance, compounds with a similar triazole core have been used to create anticonvulsant drugs, broad-spectrum antibiotics, anticancer agents, and β-lactam antibiotics .

Organic Synthesis

In organic synthesis, this compound can serve as a versatile intermediate. The triazole moiety, in particular, is known for its use in click chemistry, which is a class of biocompatible reactions that proceed rapidly and selectively under mild conditions. This makes it an excellent candidate for constructing complex molecules with high precision .

Polymer Chemistry

The compound’s robustness and structural versatility extend its application to polymer chemistry. It can be incorporated into polymers to enhance their properties, such as thermal stability, mechanical strength, and chemical resistance. This is particularly useful in the development of materials for high-performance applications .

Supramolecular Chemistry

In supramolecular chemistry, the compound can be used to create molecular assemblies with specific functions. Its ability to engage in hydrogen bonding and its strong dipole moment allow it to interact with other molecules in a predictable manner, which is crucial for designing molecular machines and sensors .

Chemical Biology

3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine can be utilized in chemical biology for bioconjugation processes. It can help in attaching probes or drugs to biological molecules, aiding in the study of biological processes and the development of targeted therapies .

Fluorescent Imaging

The compound’s structure is conducive to fluorescent imaging applications. It can be used to design fluorescent probes that help in visualizing cellular processes. This is particularly important in medical diagnostics and research, where understanding the intricate workings of cells is essential .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-1-(2-phenylethenylsulfonyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-13-12-18(15-8-5-10-17-16(15)21-13)22(19,20)11-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVBFOANZVDDNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=C(O1)N=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-hydroxyethyl)-5-methyl-1-[(4-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2916916.png)

![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-(3-methylbutyl)benzamide](/img/structure/B2916918.png)

![3-fluoro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B2916923.png)

![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2916926.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2916929.png)

![8-fluoro-2-(2-hydroxyquinoline-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916931.png)